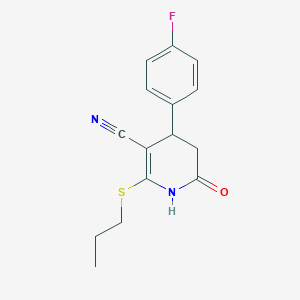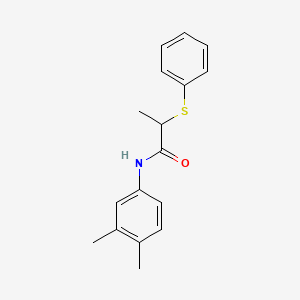
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd., Japan. Since then, NS-398 has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
科学的研究の応用
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that play a key role in inflammation, pain, and fever. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
作用機序
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide selectively inhibits COX-2 enzyme activity by binding to its active site. COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2 activity, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation, pain, and fever in animal models of inflammation. It has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to be effective in reducing the severity of arthritis in animal models. It has also been shown to reduce the growth of colon cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. It has been extensively studied in animal models of inflammation and cancer, and its efficacy has been well established. However, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which limits its duration of action.
将来の方向性
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has significant potential for therapeutic applications in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. The development of COX-2 inhibitors with fewer side effects and longer half-lives would be a significant advance in the treatment of inflammation and cancer. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease, should be explored further. Finally, the development of targeted drug delivery systems for COX-2 inhibitors could improve their efficacy and reduce their side effects.
合成法
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is synthesized by condensing 3,4-dimethylbenzoyl chloride with phenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 2-bromo-3'-methylpropiophenone to obtain N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide. The synthesis method is shown in Figure 1.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-9-10-15(11-13(12)2)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSTSSMFQVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

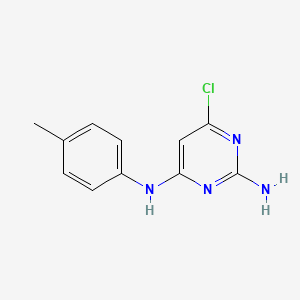
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)
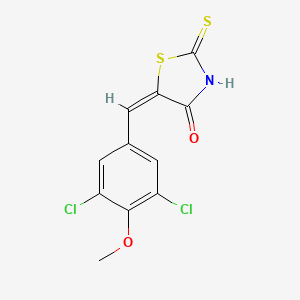
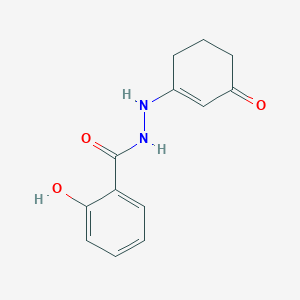
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
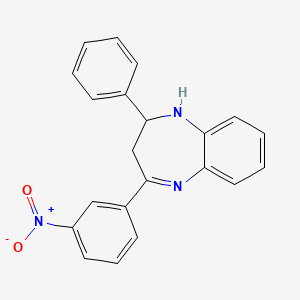
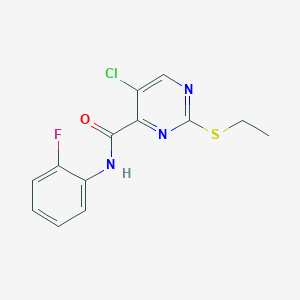
![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
